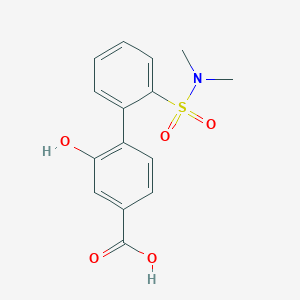
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid (4-DMSP) is an important organic compound in the field of pharmaceuticals and biochemistry. It is a derivative of benzoic acid and is used as a starting material in the synthesis of a variety of drugs and other compounds. 4-DMSP has been studied extensively for its biochemical and physiological effects and has been used in various laboratory experiments.
Aplicaciones Científicas De Investigación
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, including antihistamines and anti-inflammatory agents. It has also been used in the synthesis of various organic compounds and polymers. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been utilized in the study of enzyme inhibition and the design of new drugs.
Mecanismo De Acción
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By blocking the activity of COX, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% inhibits the production of prostaglandins, which are involved in a variety of physiological processes, including inflammation and pain.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied extensively for its biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been shown to possess anti-allergic and antithrombotic activity. It has also been shown to possess antioxidant activity, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is a useful compound for laboratory experiments due to its high yield and mild reaction conditions. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments, such as its relatively low solubility in water and its sensitivity to light.
Direcciones Futuras
The potential applications of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% are vast and there are many possible future directions for research. These include the development of new drugs based on its mechanism of action, the further exploration of its anti-inflammatory and antioxidant properties, and the development of new synthetic methods for its synthesis. Additionally, further research could be conducted on its biochemical and physiological effects and its potential therapeutic applications.
Métodos De Síntesis
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is synthesized by a two-step procedure, beginning with the reaction of 4-methoxybenzoic acid and 2-N,N-dimethylsulfamoylphenyl bromide. This reaction produces the intermediate 4-(2-N,N-dimethylsulfamoylphenyl)-2-methoxybenzoic acid bromide, which is then hydrolyzed to yield the desired product. The reaction is conducted in the presence of a base such as sodium hydroxide and an organic solvent such as dimethylformamide. The reaction conditions are mild and the yield is high, making this a convenient and efficient method of synthesis.
Propiedades
IUPAC Name |
4-[2-(dimethylsulfamoyl)phenyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-7-5-4-6-12(15)11-8-9-13(16(18)19)14(10-11)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTRVUUJZZRBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














